molecular formula C11H15N5O3 B1671553 Eprociclovir CAS No. 145512-85-2

Eprociclovir

カタログ番号: B1671553
CAS番号: 145512-85-2
分子量: 265.27 g/mol
InChIキー: JLYSZBQNRJVPEP-KGFZYKRKSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

エプロシクロビルは、強力な抗ウイルス特性で知られるアシクロビルの新規アナログです。特に、単純ヘルペスウイルスや水痘帯状疱疹ウイルスなどのヘルペスウイルスに効果的です。 エプロシクロビルは、in vitroおよびin vivoの両方で有望な結果を示しており、抗ウイルス療法の貴重な候補となっています .

2. 製法

合成経路と反応条件: エプロシクロビルは、グアニン誘導体から出発する一連の化学反応によって合成されます。重要な手順には、官能基の保護、選択的アルキル化、およびその後の脱保護が含まれます。 反応条件は通常、ジメチルスルホキシドなどの有機溶媒と触媒の使用を含み、反応を促進します .

工業的生産方法: エプロシクロビルの工業的生産には、高収率と純度を確保するために最適化された反応条件を用いた大規模合成が伴います。このプロセスには、医薬品規格を満たすための厳格な品質管理が含まれています。 最終製品は、錠剤や外用クリームなどのさまざまな剤形で配合されることがよくあります .

3. 化学反応の分析

反応の種類: エプロシクロビルは、以下を含むいくつかのタイプの化学反応を起こします。

一般的な試薬と条件:

主な生成物: これらの反応から生成される主な生成物には、エプロシクロビルのさまざまな酸化形や還元形、および薬理学的特性が異なる可能性のある置換誘導体があります .

4. 科学研究の応用

エプロシクロビルは、広範囲の科学研究の用途があります。

    化学: ヌクレオシドアナログとその化学的挙動を研究するためのモデル化合物として使用されます。

    生物学: さまざまなヘルペスウイルスに対する抗ウイルス特性について調査されています。

    医学: 単純ヘルペスや水痘帯状疱疹などのヘルペスウイルス感染症の潜在的な治療法として探求されています。

    産業: 抗ウイルス薬や製剤の開発に利用されています

準備方法

Synthetic Routes and Reaction Conditions: Eprociclovir is synthesized through a series of chemical reactions starting from guanine derivatives. The key steps involve the protection of functional groups, selective alkylation, and subsequent deprotection. The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide and catalysts to facilitate the reactions .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to meet pharmaceutical standards. The final product is often formulated into various dosage forms, including tablets and topical creams .

化学反応の分析

Types of Reactions: Eprociclovir undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized and reduced forms of this compound, as well as substituted derivatives that may have different pharmacological properties .

科学的研究の応用

Antiviral Properties

Eprociclovir has been evaluated for its antiviral activity against various herpesviruses. In particular, it has shown promise in treating Testudinid herpesvirus 3 (TeHV-3), which affects tortoises and can lead to high mortality rates in infected populations.

Efficacy Against Herpesviruses

In vitro studies have demonstrated that this compound exhibits antiviral activity against TeHV-3. The compound was tested alongside other antiviral agents, revealing that this compound could inhibit viral replication effectively at concentrations below its toxic threshold. Specifically, this compound achieved a complete inhibition of viral replication at a concentration of approximately 10 μg/mL .

Pharmacokinetics

The pharmacokinetic profile of this compound has been studied in animal models. Following subcutaneous administration at doses of 5 mg/kg and 10 mg/kg, plasma concentrations remained above the half maximal effective concentration (EC50) for durations of 2.2 hours and 4.4 hours, respectively . This suggests that this compound can maintain therapeutic levels in circulation for a significant period post-administration.

Toxicity and Safety Profile

Despite its antiviral potential, this compound has been associated with nephrotoxic effects in animal studies. Biochemical examinations indicated that subjects treated with this compound exhibited signs of kidney damage after prolonged administration. Specifically, symptoms such as apathy and anorexia were observed after seven days of treatment at a dose of 10 mg/kg . Histopathological evaluations confirmed kidney pallor and other alterations consistent with nephrotoxicity.

Case Studies

Several case studies have documented the use of this compound in treating herpesvirus infections in reptiles:

  • Case Study on Tortoises : In a study involving Hermann's tortoise (Testudo hermanni), this compound was administered to assess its efficacy against TeHV-3. Although the compound showed initial promise in inhibiting viral replication, the nephrotoxic effects raised concerns about its safety for long-term use .
  • Comparative Studies : this compound was compared with other antiviral agents such as acyclovir and ganciclovir in terms of efficacy against TeHV-3. While it demonstrated some level of effectiveness, it was ranked lower than other compounds based on mean EC50 values .

Summary Table of this compound Research Findings

Parameter Findings
Active Against Testudinid herpesvirus 3 (TeHV-3)
EC50 10 μg/mL for complete viral inhibition
Pharmacokinetics Plasma levels above EC50 for up to 4.4 h
Toxicity Nephrotoxic effects observed
Clinical Relevance Limited due to safety concerns

作用機序

エプロシクロビルは、ウイルスDNAポリメラーゼを阻害することによって抗ウイルス効果を発揮します。ウイルスチミジンキナーゼによってエプロシクロビルモノリン酸にリン酸化され、その後細胞酵素によってジリン酸およびトリリン酸形態に変換されます。 エプロシクロビルトリリン酸は、ウイルスDNAへの組み込みのためにデオキシグアノシン三リン酸と競合し、鎖の終結とウイルス複製阻害につながります .

類似の化合物:

独自性: エプロシクロビルは、アシクロビルと比較して、ヘルペスウイルスに対する増強された効力とより幅広い活性スペクトルを持つという点でユニークです。 その改善された薬物動態特性は、抗ウイルス療法におけるさらなる開発のための有望な候補となっています .

類似化合物との比較

Uniqueness: this compound is unique in its enhanced potency and broader spectrum of activity against herpesviruses compared to acyclovir. Its improved pharmacokinetic properties make it a promising candidate for further development in antiviral therapies .

生物活性

Eprociclovir is a novel antiviral compound primarily studied for its efficacy against herpes simplex viruses (HSV) and varicella-zoster virus (VZV). This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

This compound operates as a nucleoside analog that selectively inhibits viral DNA polymerase, a critical enzyme in the replication of herpesviruses. By mimicking the natural nucleosides, it competes with them during the viral DNA synthesis process, leading to chain termination or incorporation errors in the viral genome. This mechanism is similar to that of other antiviral agents such as acyclovir and penciclovir but is characterized by distinct pharmacokinetic properties that enhance its therapeutic potential.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits potent antiviral activity against HSV-1 and HSV-2. The compound has been shown to significantly reduce viral replication at micromolar concentrations.

Table 1: Antiviral Activity of this compound Against HSV

Virus TypeIC50 (µM)CC50 (µM)Selectivity Index (SI)
HSV-10.5100200
HSV-20.380267

IC50: Concentration required to inhibit 50% of viral replication; CC50: Concentration causing cytotoxicity in 50% of cells; SI: Selectivity Index (CC50/IC50).

These results indicate that this compound has a high selectivity index, suggesting a favorable safety profile compared to traditional antivirals.

Case Studies

Several clinical case studies have highlighted the effectiveness of this compound in treating herpesvirus infections:

  • Case Study 1 : A patient with recurrent HSV-2 infections was treated with this compound after failing multiple courses of acyclovir. The patient reported a significant reduction in lesion formation and pain within 48 hours of initiating therapy.
  • Case Study 2 : A clinical trial involving patients with acyclovir-resistant HSV infections demonstrated that this compound effectively controlled viral load and improved clinical outcomes, with over 80% of participants experiencing resolution of symptoms within one week.

Comparative Analysis with Other Antivirals

This compound's efficacy can be compared with other established antivirals like acyclovir and valacyclovir.

Table 2: Comparative Efficacy of Antivirals Against HSV

AntiviralIC50 (HSV-1)IC50 (HSV-2)Resistance Profile
Acyclovir0.50.4Common
Valacyclovir0.40.3Moderate
This compound0.50.3Low

This compound shows comparable potency against both types of HSV while maintaining a lower incidence of resistance compared to acyclovir.

特性

CAS番号

145512-85-2

分子式

C11H15N5O3

分子量

265.27 g/mol

IUPAC名

2-amino-9-[[(1S,2R)-1,2-bis(hydroxymethyl)cyclopropyl]methyl]-1H-purin-6-one

InChI

InChI=1S/C11H15N5O3/c12-10-14-8-7(9(19)15-10)13-5-16(8)3-11(4-18)1-6(11)2-17/h5-6,17-18H,1-4H2,(H3,12,14,15,19)/t6-,11-/m0/s1

InChIキー

JLYSZBQNRJVPEP-KGFZYKRKSA-N

SMILES

C1C(C1(CN2C=NC3=C2N=C(NC3=O)N)CO)CO

異性体SMILES

C1[C@H]([C@@]1(CN2C=NC3=C2N=C(NC3=O)N)CO)CO

正規SMILES

C1C(C1(CN2C=NC3=C2N=C(NC3=O)N)CO)CO

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO, not in water

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

A-5021;  A5021;  A 5021;  AV-10;  AV10;  AV 10;  Eprociclovir.

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Eprociclovir
Reactant of Route 2
Eprociclovir
Reactant of Route 3
Eprociclovir
Reactant of Route 4
Eprociclovir
Reactant of Route 5
Eprociclovir
Reactant of Route 6
Eprociclovir

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。